1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea
Description
Significance of the Urea (B33335) Functional Group in Drug Discovery
The urea functional group is a privileged structure in medicinal chemistry due to its unique ability to form stable, dual hydrogen bonds with biological targets. nih.gov The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This capacity for robust hydrogen bonding allows for high-affinity interactions with the active sites of enzymes and receptors, which is a critical factor in achieving desired pharmacological effects. nih.gov
Overview of Therapeutic Applications of Diaryl Urea Derivatives
The versatility of the diaryl urea scaffold has led to its incorporation into a wide range of therapeutic agents with diverse biological activities. These derivatives have been extensively investigated and have shown significant promise in several key areas of medicine. nih.govnih.gov
Diaryl urea derivatives are particularly prominent in oncology, with several compounds demonstrating potent anticancer effects. Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation. nih.gov A notable example is Sorafenib (B1663141), a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. nih.gov
Research has shown that diaryl ureas can inhibit various kinases, including RAF, KDR, and Aurora kinases. nih.gov They often function as Type II inhibitors, binding to the inactive conformation of the kinase and stabilizing it. This binding typically involves the formation of hydrogen bonds with a conserved glutamic acid and the backbone amide of an aspartic acid in the DFG motif of the kinase. nih.gov Additionally, some diaryl urea derivatives act as ligands for the Hedgehog (Hh) signaling pathway, which is implicated in the development of several cancers. nih.govnih.gov
| Compound Class | Target | Therapeutic Indication | Key Findings |
|---|---|---|---|
| Diaryl Urea Derivatives | RAF, KDR, Aurora kinases | Cancer | Act as Type II kinase inhibitors, stabilizing the inactive kinase conformation. nih.gov |
| Diaryl Urea Derivatives | Hedgehog (Hh) signaling pathway | Cancer | Inhibit proteins involved in the Hh signaling pathway. nih.govnih.gov |
| Arylcarboxyamino-substituted diaryl ureas | FLT3 | Acute Myeloid Leukemia (AML) | Demonstrated potent and selective FLT3 inhibition with good oral bioavailability. nih.gov |
| Pyrazinyl–aryl urea derivatives | Multiple Kinases | Bladder Cancer | Some derivatives showed strong inhibitory activity against human bladder cancer cell lines. nih.gov |
The diaryl urea scaffold has also been explored for its antimicrobial properties. Certain derivatives have demonstrated activity against a range of microbial pathogens, including bacteria and fungi. nih.govnih.gov For instance, some diaryl ureas have shown efficacy against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
The mechanism of antimicrobial action can vary. In some cases, it involves the disruption of the bacterial cell membrane or the inhibition of essential enzymes. For example, some urea derivatives have been found to enhance the antibacterial effects of fluoride (B91410) against oral Staphylococcus aureus by promoting the retention of fluoride ions within the bacterial cells. mdpi.com
| Compound Class | Target Organism/Mechanism | Key Findings |
|---|---|---|
| Diaryl urea derivatives | Staphylococcus aureus (including MRSA), Mycobacterium tuberculosis | Exhibited potent activity against various multidrug-resistant bacterial strains. |
| 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU) | Staphylococcus aureus | Synergistically enhances the antibacterial and antibiofilm efficacy of fluoride. mdpi.com |
| Phenylurea substituted 2,4-diamino-pyrimidines | Plasmodium falciparum | Demonstrated significant anti-malarial activity. malariaworld.org |
| Benzimidazole phenylhydrazone derivatives | Phytopathogenic fungi | Showed potential as antifungal agents. mdpi.com |
Diaryl ureas have emerged as promising candidates for the treatment of inflammatory conditions. Their anti-inflammatory effects are often attributed to the inhibition of key enzymes involved in the inflammatory cascade. One such enzyme is soluble epoxide hydrolase (sEH), which metabolizes anti-inflammatory epoxy fatty acids. nih.govmdpi.com By inhibiting sEH, diaryl urea derivatives can increase the levels of these protective lipids, thereby reducing inflammation. mdpi.com
Triclocarban (B27905) (TCC), a diarylurea, has been shown to exert anti-inflammatory effects through the inhibition of sEH. nih.gov Other synthetic diaryl urea derivatives have also been developed as potent sEH inhibitors, demonstrating efficacy in animal models of inflammatory pain. plos.org
Diaryl ureas have been identified as modulators of various receptors, including G protein-coupled receptors (GPCRs) like neuropeptide and cannabinoid receptors. A significant area of research has focused on their activity as allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.govacs.orgresearchgate.net
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. This can lead to a more nuanced modulation of receptor activity, potentially offering therapeutic advantages over traditional agonists or antagonists. Several diaryl urea derivatives have been developed as negative allosteric modulators of the CB1 receptor, which can attenuate the effects of endogenous cannabinoids. nih.govacs.org This approach is being investigated for the treatment of conditions such as addiction and other CNS disorders. nih.govresearchgate.net
The ability of diaryl ureas to inhibit a wide range of enzymes is a key driver of their therapeutic potential. As mentioned, they are potent inhibitors of kinases like FLT3 in cancer and sEH in inflammation. nih.govmdpi.comnih.gov
Another important enzyme target is indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in immune tolerance. nih.govnih.govacs.orgresearchgate.net IDO1 is often overexpressed in tumors, helping them to evade the immune system. Phenyl urea derivatives have been designed and synthesized as selective IDO1 inhibitors, with some showing potent activity in enzymatic assays. nih.govresearchgate.net These compounds represent a promising strategy for cancer immunotherapy.
| Enzyme Target | Therapeutic Area | Key Findings |
|---|---|---|
| FMS-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) | Diaryl urea derivatives have been developed as potent and selective FLT3 inhibitors. nih.govnih.govresearchgate.net |
| Soluble Epoxide Hydrolase (sEH) | Inflammation, Pain | Urea-based compounds are effective sEH inhibitors, increasing levels of anti-inflammatory epoxy fatty acids. nih.govmdpi.complos.org |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer Immunotherapy | Phenyl urea derivatives have been identified as selective IDO1 inhibitors, with potential to reverse tumor-induced immune suppression. nih.govnih.govacs.orgresearchgate.net |
| Urease | Infections (e.g., H. pylori) | Certain urea and thiourea (B124793) derivatives have shown potent urease inhibitory activity. core.ac.uk |
Structure
3D Structure
Properties
CAS No. |
13208-20-3 |
|---|---|
Molecular Formula |
C13H10ClFN2O |
Molecular Weight |
264.68 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(3-fluorophenyl)urea |
InChI |
InChI=1S/C13H10ClFN2O/c14-11-6-1-2-7-12(11)17-13(18)16-10-5-3-4-9(15)8-10/h1-8H,(H2,16,17,18) |
InChI Key |
OJLKEQGXGWAVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Diaryl Urea Derivatives, Including 1 2 Chlorophenyl 3 3 Fluorophenyl Urea
General Synthetic Routes to Unsymmetrical Diaryl Ureas
The efficient construction of unsymmetrical diaryl ureas is a key focus for medicinal chemists due to their prevalence in pharmacologically active molecules. nih.gov Traditional and modern synthetic strategies have been developed to address the challenges associated with creating this specific linkage.
The most common and direct method for synthesizing unsymmetrical diaryl ureas involves the nucleophilic addition of a substituted aniline (B41778) to an aryl isocyanate. nih.govcommonorganicchemistry.com This reaction is typically performed in a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) at room temperature and does not necessitate a base. commonorganicchemistry.com The isocyanate, being an electrophilic species, readily reacts with the nucleophilic amine of the aniline to form the stable urea (B33335) linkage.
The key to this method's success in producing unsymmetrical derivatives lies in the sequential nature of the reaction. One aryl group is introduced via the isocyanate, and the second is introduced via the aniline. For the synthesis of 1-(2-chlorophenyl)-3-(3-fluorophenyl)urea, this would involve reacting 2-chlorophenyl isocyanate with 3-fluoroaniline, or conversely, 3-fluorophenyl isocyanate with 2-chloroaniline (B154045).
Aryl isocyanates are often prepared from the corresponding anilines. A common, albeit hazardous, method involves the use of phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547). commonorganicchemistry.comnih.govasianpubs.org The reaction of an amine with phosgene in the presence of a base generates the isocyanate intermediate, which can then be reacted with another amine to form the unsymmetrical urea. nih.gov Due to the toxicity of phosgene, alternative methods for generating isocyanates in situ have been developed, including the Curtius, Hofmann, and Lossen rearrangements of carboxylic acid derivatives. nih.gov
| Reagent/Method | Precursor | Key Features | Reference |
|---|---|---|---|
| Phosgene/Triphosgene | Aniline | Traditional, efficient, but highly toxic. | commonorganicchemistry.comnih.govasianpubs.org |
| Curtius Rearrangement | Carboxylic Acid | Involves acyl azide (B81097) intermediate. | nih.gov |
| Hofmann Rearrangement | Primary Amide | Involves N-bromoamide intermediate. | nih.gov |
| Lossen Rearrangement | Hydroxamic Acid | Can be mediated by reagents like CDI for milder conditions. | nih.gov |
While the isocyanate-aniline reaction is prevalent, several alternative strategies have been developed to form the urea linkage, often to avoid the use of hazardous reagents like phosgene. nih.govthieme-connect.com
One notable alternative is the use of N,N'-carbonyldiimidazole (CDI) as a phosgene substitute. commonorganicchemistry.comnih.gov CDI is a stable, crystalline solid that reacts with an amine to form an activated carbamoyl (B1232498) intermediate, which then reacts with a second amine to yield the unsymmetrical urea. This method is considered safer as it avoids the production of chlorinated byproducts. nih.gov
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of unsymmetrical diaryl ureas. nih.govorganic-chemistry.org These methods can involve the coupling of an aryl halide with a monosubstituted urea or the sequential arylation of urea itself. For example, a one-pot arylation-deprotection protocol using benzylurea (B1666796) has been developed, followed by a second arylation to introduce the second, different aryl group. nih.gov Another approach involves the palladium-catalyzed carbonylation of aryl halides in the presence of an amine. tandfonline.com
Other strategies include:
Reaction of amines with carbamates : Phenyl carbamates can react with amines to form ureas, although these reactions can be reversible and prone to side-product formation. commonorganicchemistry.comresearchgate.net More reactive isopropenyl carbamates offer a more irreversible pathway. commonorganicchemistry.comresearchgate.net
Rearrangement reactions : The Curtius rearrangement of acyl azides, the Hofmann rearrangement of primary amides, and the Lossen rearrangement of hydroxamic acids can all generate isocyanate intermediates in situ for subsequent reaction with an amine. nih.gov
Use of CO surrogates : Chloroform has been used as a carbon monoxide surrogate in palladium-catalyzed aminocarbonylation reactions to form ureas. researchgate.net
Synthesis of Halogenated Diaryl Urea Compounds
The synthesis of halogenated diaryl ureas like this compound follows the general principles outlined above, but with specific considerations for the introduction of the halogen substituents.
The synthesis of a new series of 1,2,3-triazole-cored structures tethering aryl urea involved the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with propargyl amine. nih.gov This demonstrates the common strategy of using a pre-halogenated isocyanate. Similarly, the synthesis of various diaryl urea derivatives as analogs of the drug Sorafenib (B1663141) often starts with a halogenated and substituted phenyl isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate. asianpubs.orgasianpubs.org
In a general synthetic scheme, a substituted aniline is reacted with triphosgene to generate the corresponding isocyanate. asianpubs.org This halogenated isocyanate is then reacted with a different substituted aniline to produce the final unsymmetrical diaryl urea. asianpubs.org For example, to synthesize this compound, one could react 2-chloroaniline with triphosgene to form 2-chlorophenyl isocyanate, which is then reacted with 3-fluoroaniline.
| Step | Reactants | Product | Reference |
|---|---|---|---|
| 1 | Substituted Aniline, Triphosgene | Aryl Isocyanate | asianpubs.org |
| 2 | Aryl Isocyanate, Substituted Aniline | Unsymmetrical Diaryl Urea | asianpubs.org |
The introduction of chloro and fluoro substituents onto the aryl rings of diaryl ureas is typically achieved by using starting materials that already contain these halogens. The stability of the C-Cl and C-F bonds under the conditions of urea formation allows for the direct use of chloro- and fluoro-substituted anilines and the corresponding isocyanates.
Research on the synthesis of unsymmetrical phenylureas using 3-substituted dioxazolones as isocyanate surrogates has shown that anilines bearing electron-withdrawing groups like fluorine and chlorine are well-tolerated. tandfonline.com The reactivity of these halogenated anilines can be influenced by the position of the substituent. For instance, in the reaction with an in situ generated phenyl isocyanate, the yield of the resulting diarylurea followed the order para > ortho > meta for fluorine and chlorine substituted anilines. tandfonline.com This suggests that the electronic effects and steric hindrance of the halogen substituents can play a role in the reaction kinetics.
Furthermore, the presence of ortho-halogen substituents can lead to the formation of intramolecular hydrogen bonds in the final diaryl urea product, which can influence its conformation and properties. nih.gov
Biological Evaluation and Mechanistic Insights of Diaryl Ureas, Including 1 2 Chlorophenyl 3 3 Fluorophenyl Urea Analogs
In Vitro Biological Screening Methodologies
In vitro testing is a crucial first step in drug discovery, providing initial data on a compound's biological activity before advancing to more complex studies. noblelifesci.com For diaryl ureas, these methods primarily involve cell-based assays to assess their effect on cancer cells and enzyme inhibition assays to understand their mechanism of action. nih.govfrontiersin.org
Cell-based assays are fundamental in cancer research to screen for new drug candidates. nih.govnih.gov These assays utilize tumor cell lines grown in controlled laboratory conditions to test the effects of chemical compounds on cell growth and survival. nih.govsciencex.com
The antiproliferative activity of diaryl urea (B33335) derivatives is evaluated against a panel of human cancer cell lines to determine their potency and selectivity. nih.gov Common cell lines used for this purpose include those derived from various cancer types, providing a broad understanding of the compound's potential efficacy. nih.govmdpi.com
For instance, several diaryl urea derivatives have been tested for their cytotoxic effects against cell lines such as H-460 (lung carcinoma), HT-29 (colon carcinoma), A549 (lung carcinoma), and MDA-MB-231 (breast carcinoma). nih.govmdpi.com In one study, a series of 4-aminoquinazolinyl-diaryl urea derivatives demonstrated significant activity, with seven compounds showing higher potency than the reference drug sorafenib (B1663141), exhibiting IC₅₀ values from 0.089 to 5.46 µM. nih.gov Notably, compound 5a (from the study) was the most potent, with IC₅₀ values of 0.15, 0.089, 0.36, and 0.75 µM against H-460, HT-29, A549, and MDA-MB-231 cell lines, respectively. nih.gov
Another study of diaryl ureas with a substituted thiadiazole moiety found that one derivative exhibited an IC₅₀ value of 0.038 μM against the K562 human chronic myeloid leukemia cell line. mdpi.com Similarly, other research on 1-aryl-3-(2-chloroethyl)urea derivatives reported IC₅₀ values of 4 to 28 µM against LoVo colon cancer cells. nih.gov
Table 1: Antiproliferative Activity of Selected Diaryl Urea Analogs
The evaluation of cell viability and growth inhibition is commonly performed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay. researchgate.netcreative-diagnostics.com The MTT assay is a widely used method that measures the metabolic activity of cells. aatbio.comyoutube.com Viable cells contain mitochondrial reductases that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692). aatbio.comnih.gov The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells. creative-diagnostics.comaatbio.com
The general procedure for an MTT assay involves:
Seeding cells in a 96-well plate and allowing them to attach. nih.gov
Treating the cells with various concentrations of the diaryl urea compound for a specific duration (e.g., 24 to 72 hours). youtube.com
Adding the MTT reagent to each well and incubating for 2 to 4 hours to allow formazan formation. youtube.comnih.gov
Solubilizing the formazan crystals with a solvent like DMSO. creative-diagnostics.com
Measuring the absorbance of the solution with a spectrophotometer, typically at 570 nm. nih.govnih.gov
The results are then used to calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀), a key measure of the compound's potency. nih.gov
To elucidate the mechanism of action of diaryl ureas, researchers perform enzyme inhibition assays. These assays measure the ability of a compound to interfere with the activity of a specific enzyme that may be critical for cancer cell survival or proliferation. nih.govacs.org
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression within the tumor microenvironment by catalyzing the first step in tryptophan catabolism. frontiersin.orgmdpi.com Inhibiting IDO1 is a promising strategy in cancer immunotherapy. frontiersin.org A novel series of N,N-diphenylurea derivatives linked to a triazole structure were synthesized and evaluated for their IDO1 inhibitory activity. frontiersin.org
The activity of these compounds is often determined using either cell-free enzymatic assays or cell-based assays. nih.gov In a typical enzymatic assay, a purified recombinant IDO1 protein is incubated with the substrate L-tryptophan and the test compound. nih.govaurorabiolabs.com The reaction's product, N-formylkynurenine, is then measured, often by its absorbance at 321 nm, to determine the level of enzyme activity. aurorabiolabs.com In one study, a diphenylurea-triazole derivative, compound 3g , demonstrated an IC₅₀ value of 1.73 µM against IDO1. frontiersin.org Another study on phenyl urea derivatives identified compounds with potent IDO1 inhibition, with IC₅₀ values ranging from 0.1 to 0.6 µM. mdpi.comresearchgate.net
Cell-based assays are also widely used and offer the advantage of evaluating inhibitors in a more physiologically relevant context. nih.gov In this setup, cancer cells that express IDO1 (e.g., SKOV-3 cells stimulated with IFN-γ) are treated with the inhibitor, and the production of kynurenine (B1673888) in the cell culture medium is measured. nih.gov
Table 2: IDO1 Inhibitory Activity of Selected Diaryl Urea Analogs
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acid epoxides, which are signaling molecules with anti-inflammatory properties. nih.govnih.gov Inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension. nih.govmdpi.com Disubstituted ureas are the most extensively studied class of sEH inhibitors due to their high potency. nih.gov
The inhibitory activity of diaryl ureas against sEH is typically measured using a fluorescence-based assay. caymanchem.comcreativebiomart.net This assay often uses a substrate like (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). nih.govcaymanchem.comcreativebiomart.net The hydrolysis of this substrate by sEH ultimately produces a highly fluorescent product, 6-methoxy-2-naphthaldehyde, which can be measured with a fluorescence plate reader (excitation ~330 nm, emission ~465 nm). caymanchem.comcreativebiomart.net The reduction in fluorescence in the presence of a test compound indicates inhibition of sEH activity.
A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have shown significant improvements in potency over earlier sEH inhibitors. nih.govucanr.edu For example, one such compound showed a 7-fold increase in potency compared to its adamantane (B196018) analogue. ucanr.edu The development of these inhibitors often involves synthesizing a library of related compounds and screening them to establish structure-activity relationships, which helps in optimizing the inhibitor's properties. nih.gov
Enzyme Inhibition Assays
FLT3 Inhibition
Diaryl ureas are recognized as a significant class of compounds that can act as Type II inhibitors of various protein kinases, including FMS-like tyrosine kinase 3 (FLT3). researchgate.netnih.gov These inhibitors function by binding to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. researchgate.net This binding mode is distinct from Type I inhibitors that target the active "DFG-in" conformation. The urea moiety is a key structural feature, typically forming hydrogen bonds with a conserved glutamic acid residue and the backbone amide of an aspartic acid in the DFG motif. researchgate.net
Numerous diaryl urea derivatives have been synthesized and evaluated as potent and selective FLT3 inhibitors. mdpi.com For instance, sorafenib, a well-known anticancer agent, is a diaryl urea that inhibits FLT3. mdpi.com Research has led to the development of various diaryl urea-based FLT3 inhibitors with potent enzymatic and cellular inhibitory activities. researchgate.net For example, a series of diaryl ureas containing a 1,3,4-oxadiazole (B1194373) scaffold showed significant anti-proliferative activity against various cancer cell lines, with some compounds exhibiting inhibitory rates of nearly 100% at a 10 µM concentration on 58 different cell lines. nih.gov Another study on furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives, which incorporate a diaryl urea structure, identified 27 out of 31 compounds with outstanding FLT3-ITD inhibition at the nanomolar level. imtm.cz While these studies highlight the potential of the diaryl urea scaffold for FLT3 inhibition, specific IC50 values for 1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea are not documented in the available literature.
Receptor Binding and Functional Assays (e.g., GPCRs)
The neuropeptide Y (NPY) Y5 receptor is a target for the development of treatments for eating disorders due to NPY's role in stimulating food intake. nih.gov Aryl urea derivatives have been investigated as potential NPY Y5 receptor antagonists. ispub.com For example, trisubstituted phenyl urea derivatives have been synthesized and their structure-activity relationships as NPY Y5 receptor antagonists have been explored. While specific binding affinity data for this compound is not available, studies on related compounds provide insight into the potential of this chemical class. For instance, a series of 1,3-disubstituted-5-aminopyrazoles were tested for their binding affinity to the human NPY Y5 receptor, with one derivative showing an IC50 value of 15 nM. nih.gov
Diaryl ureas have been identified as allosteric modulators of the cannabinoid type-1 (CB1) receptor. mdpi.comnih.gov These compounds bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids bind. nih.gov This allosteric modulation can alter the signaling properties of the receptor. nih.gov For example, the diaryl urea PSNCBAM-1 has been shown to act as an allosteric modulator of the CB1 receptor and to antagonize G protein coupling. mdpi.com Structure-activity relationship studies of diaryl urea analogs have revealed that modifications to the phenyl rings can significantly impact potency. nih.govacs.orgacs.org While these studies provide a framework for understanding how diaryl ureas interact with the CB1 receptor, specific data on the modulatory activity of this compound is not present in the surveyed literature.
Antimicrobial Activity Assessment
The diaryl urea scaffold has been a subject of investigation for its antimicrobial properties. mdpi.comencyclopedia.pubmdpi.com Triclocarban (B27905), a diaryl urea, has been used as a broad-spectrum antimicrobial agent for many years. mdpi.com Research into other diaryl ureas has revealed that some compounds exhibit significant antibacterial activity. For example, certain diaryl urea analogs of triclocarban have shown activity against Staphylococcus aureus and Enterococcus faecalis. mdpi.com In one study, a series of 72 compounds derived from sorafenib were evaluated for antibacterial activity, with one compound, PK150, demonstrating activity against several pathogenic strains of S. aureus at sub-micromolar concentrations. encyclopedia.pub Another diaryl urea, PQ401, was found to be effective against antibiotic-resistant and tolerant S. aureus. asm.org A study of twelve diarylureas showed that some compounds exhibited narrow-spectrum antibacterial activity against Gram-positive bacteria, with the position and type of substituent on the aryl ring influencing the activity. nih.gov Although these findings indicate the potential of diaryl ureas as antibacterial agents, specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not reported in the available scientific literature.
Diaryl ureas have also been evaluated for their antifungal activity. encyclopedia.pubmdpi.com For instance, a diaryl urea containing a 1,2,4-triazole (B32235) moiety demonstrated good antifungal activity against Phomopsis species. nih.gov Another study investigating unsymmetrical diaryl ureas found that a derivative with a methyl group at the ortho position of one aromatic ring and a prenyl group at the meta position of the other showed an MIC value of 5.2 μg/ml against Mycobacterium tuberculosis H37Rv, although this is a bacterium, the study highlights the screening of this class against microbial pathogens. researchgate.net Pyrazoyl-substituted diaryl ureas have also been noted for their antifungal activity. mdpi.com Despite these examples demonstrating the antifungal potential within the diaryl urea class, specific screening data and MIC values for this compound against fungal pathogens are not available in the reviewed literature.
Antiparasitic Activity (e.g., Trypanosoma brucei rhodesiense)
The diaryl urea chemotype has been investigated for its potential as a broad-spectrum antiprotozoal agent. Studies have demonstrated the activity of this class of compounds against several parasites, including Trypanosoma brucei rhodesiense, the causative agent of the acute form of Human African Trypanosomiasis (sleeping sickness). nih.govnih.gov
In a screening of eight N,N'-diarylureas, two compounds exhibited submicromolar potencies against T. b. rhodesiense. nih.gov The broader study showed that the antiparasitic activity of this series of compounds had a fairly narrow potency range against five different protozoan parasites, with IC₅₀ values against T. b. rhodesiense ranging from 0.52 µM to 14 µM. nih.gov
The mechanism of antitrypanosomal action for some urea-based compounds involves the inhibition of essential parasite enzymes. Rhodesain, a cysteine protease of T. b. rhodesiense, has been identified as a key therapeutic target. researchgate.netnih.govacs.org Urea-bond-containing Michael acceptors have been developed as potent, irreversible inhibitors of rhodesain. nih.govacs.org Additionally, other urea-based compounds have been designed to selectively inhibit Trypanosoma brucei methionyl-tRNA synthetase, an enzyme essential for parasite survival. nih.gov These inhibitors have shown to be active against the parasite with low toxicity to mammalian cells. nih.gov Other research has focused on urea and thiourea (B124793) derivatives of natural products like salinomycin, which have demonstrated potent trypanocidal activity against the bloodstream form of T. brucei. uea.ac.ukuea.ac.uk
Table 1: In Vitro Antiparasitic Activity of Selected Urea Derivatives This table is interactive. You can sort and filter the data.
| Compound Type | Target Organism/Enzyme | Activity (IC₅₀/EC₅₀/Kᵢ) | Reference |
| N,N'-Diarylurea | Trypanosoma brucei rhodesiense | 0.52 - 14 µM (IC₅₀) | nih.gov |
| Urea-based Michael Acceptor | Rhodesain (T. b. rhodesiense) | 0.15 - 2.51 nM (Kᵢ) | nih.gov |
| Urea-based Michael Acceptor | Trypanosoma brucei brucei | 1.27 - 3.19 µM (EC₅₀) | nih.gov |
| Urea-based MetRS Inhibitor | Trypanosoma brucei | As low as 0.15 µM (EC₅₀) | nih.gov |
| C20-phenylthiourea-salinomycin | Trypanosoma brucei | 0.22 µM (GI₅₀) | uea.ac.uk |
Investigation of Mechanisms of Action (MOA)
The therapeutic effects of diaryl ureas are rooted in their ability to interfere with fundamental cellular processes. Their mechanisms of action are diverse, ranging from the modulation of critical signaling cascades to the direct inhibition of cell proliferation and induction of programmed cell death.
Modulation of Cellular Signaling Pathways
A primary mechanism of action for many diaryl urea compounds is the inhibition of protein kinases, which leads to the modulation of key cellular signaling pathways frequently dysregulated in diseases like cancer. researchgate.net
The RAS/RAF/MEK/ERK pathway, a central signaling cascade that controls cell proliferation, differentiation, and survival, is a major target. frontiersin.orgfrontiersin.orgnih.gov The aberrant activation of this pathway is a driver in many human cancers. nih.gov Diaryl ureas, acting as multi-kinase inhibitors, can effectively block this cascade. frontiersin.org For instance, the diaryl urea derivative SMCl, an analog of the subject compound, has been shown to significantly inhibit the RAS/RAF/MEK/ERK signaling pathway in hepatocellular carcinoma (HCC) cells in a time- and concentration-dependent manner. frontiersin.orgfrontiersin.orgnih.govresearchgate.net This inhibition affects key kinases such as RAF and ERK, leading to a reduction in tumor cell proliferation. frontiersin.org
Beyond the RAS/RAF/MEK/ERK pathway, diaryl ureas have been found to influence other signaling networks. Some derivatives have been shown to inhibit the PI3K/AKT signaling pathway, another crucial regulator of cell survival and growth. nih.gov Furthermore, certain diaryl ureas can act as ligands for proteins in the Hedgehog (Hh) signaling pathway, which plays a role in cell growth and differentiation. researchgate.net Other studies have identified diaryl ureas that act as activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov
Induction of Apoptosis and Inhibition of Cell Proliferation
A direct consequence of the modulation of signaling pathways and interaction with molecular targets by diaryl ureas is the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). nih.gov These effects are hallmarks of their anticancer activity.
Fluorinated N,N'-diarylureas have been demonstrated to significantly induce cell-cycle inhibition and apoptosis in metastatic colorectal cancer cells. nih.gov The diaryl urea derivative SMCl significantly reduces the viability and colony formation of HCC cells, demonstrating potent anti-proliferative effects. frontiersin.orgresearchgate.net The compound D181, another diaryl urea, strongly inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest in both the G1 and M phases. nih.gov This dual-phase arrest is attributed to its synergistic targeting of both receptor tyrosine kinases and the microtubule skeleton. nih.gov
The induction of apoptosis can occur through several mechanisms. Some diaryl ureas lead to an increase in intracellular reactive oxygen species and a reduction in the mitochondrial membrane potential, pushing the cell towards apoptosis. Another identified mechanism involves the direct inhibition of the formation of the apoptosome, a key protein complex required for the activation of caspase-9 and the initiation of the mitochondrial apoptosis pathway.
Interaction with Specific Molecular Targets (e.g., Proteins, Enzymes, Receptors)
The biological activities of diaryl ureas stem from their molecular recognition and binding to specific biological macromolecules. nih.gov The urea moiety is a critical structural feature, acting as both a hydrogen bond donor (through its N-H groups) and acceptor (through its carbonyl oxygen), allowing it to anchor the molecule within the binding site of a target protein. researchgate.net The flanking aryl rings contribute to binding affinity through nonbonded π interactions within hydrophobic pockets. nih.gov Protein kinases are a primary class of targets for diaryl urea derivatives. researchgate.netnih.gov
While some anticancer agents target the microtubule cytoskeleton, the available scientific literature does not indicate that diaryl ureas function via tubulin acylation. Tubulin acetylation is a specific post-translational modification occurring on the lysine (B10760008) at position 40 (K40) of α-tubulin, a process regulated by specific enzymes like α-tubulin acetyltransferase (αTAT1) and deacetylases such as HDAC6 and SIRT2. cytoskeleton.com
However, diaryl ureas have been shown to interact with tubulin through other mechanisms. For example, the diaryl urea compound D181 has been reported to function as a tubulin polymerization enhancer. nih.gov It modifies the secondary structure of tubulin, disrupting its dynamic instability and leading to cell cycle arrest in the M phase. nih.gov This demonstrates an interaction with the microtubule system, but the mechanism is related to polymerization dynamics rather than acylation.
The BRAF kinase, a member of the RAF family and a key component of the RAS/RAF/MEK/ERK signaling pathway, is a validated and critical target for diaryl urea inhibitors. nih.gov Mutations in the BRAF gene, such as the common V600E mutation, lead to constitutive activation of the pathway and are found in a significant percentage of human cancers. nih.govnih.gov
Diaryl ureas typically function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase. researchgate.netnih.govnih.gov In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. The diaryl urea molecule occupies a hydrophobic pocket adjacent to the ATP-binding site. nih.gov The central urea group is pivotal for this interaction, forming key hydrogen bonds with a conserved glutamic acid residue in the αC-helix and with the backbone amide of the aspartic acid in the DFG motif. researchgate.net This binding mode stabilizes the inactive conformation of the kinase, preventing its activation and halting the downstream signaling cascade. nih.gov Numerous diaryl ureas have been specifically designed and synthesized as potent and selective inhibitors of both wild-type and mutant BRAF. nih.govnih.gov
Table 2: BRAF Kinase Inhibitory Profile of Selected Diaryl Ureas This table is interactive. You can sort and filter the data.
| Compound Class | Target Kinase | Binding Mode | Key Interaction | Reference |
| Diaryl Urea (General) | BRAF | Type II, DFG-out | H-bonds with Glu (αC-helix) & Asp (DFG motif) | researchgate.net |
| Pyrazole-containing diaryl urea | BRAF V600E | Selective Inhibition | Induces apoptosis | nih.gov |
| 4-phenylaminopyrimidine urea | BRAF / BRAF V600E | Type II, DFG-out | Binds to inactive conformation | nih.gov |
| Quinoxaline-diaryl urea | B-Raf mutant | Kinase Inhibition | Interacts with Cys919 | wikipedia.org |
Computational Studies and Molecular Modeling of Diaryl Urea Structures
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is instrumental in understanding the binding mode and affinity of diaryl ureas.
Molecular docking simulations are widely used to predict how diaryl urea (B33335) derivatives, including structures similar to 1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea, bind to the active sites of target proteins, such as kinases. nih.govnih.gov These simulations can reveal the specific conformations adopted by the ligand and the key interactions that stabilize the ligand-protein complex. For instance, docking studies on diaryl urea derivatives as B-RAF inhibitors have been performed to understand their binding modes. nih.govnih.gov Similarly, the binding modes of urea derivatives have been investigated for targets like the anaplastic lymphoma kinase (ALK) and the human adenosine (B11128) A(2A) receptor. researchgate.netnih.gov The urea moiety is often predicted to form crucial hydrogen bonds with residues in the ATP binding site of kinases. nih.gov
A detailed analysis of the docked poses allows for the identification of key intermolecular interactions that govern the binding of diaryl ureas to their targets. These interactions are crucial for the stability and specificity of the ligand-protein complex.
Hydrogen Bonding: The urea moiety is a key hydrogen bond donor and acceptor. The N-H groups of the urea can form hydrogen bonds with backbone carbonyls or side-chain acceptors in the protein's active site, while the carbonyl oxygen can accept a hydrogen bond from a donor residue. nih.govmdpi.comnih.gov For example, in some kinase complexes, the urea group forms bidentate hydrogen bonds with a single residue. nih.gov
Hydrophobic Interactions: The aryl rings of diaryl ureas, such as the 2-chlorophenyl and 3-fluorophenyl rings of this compound, play a significant role in binding through hydrophobic interactions with nonpolar residues in the active site. mdpi.comnih.gov Halogen atoms like chlorine and fluorine can also participate in halogen bonding and other non-covalent interactions, further enhancing binding affinity.
π-Interactions: The aromatic rings of diaryl ureas can engage in π-π stacking and CH-π interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the binding pocket. mdpi.comnih.govnih.gov These interactions are central to the molecular recognition of diaryl ureas in proteins. mdpi.comnih.gov
A computational study on a large dataset of diaryl urea-protein complexes revealed that nonbonded π interactions, mainly CH-π and π-π stacking, work in synergy with hydrogen bonding to achieve high binding affinity and specificity. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
QSAR models are developed to predict the biological activity of new or unsynthesized compounds based on their chemical structure. nih.gov For diaryl ureas, various QSAR studies have been conducted to build models that can predict their inhibitory activity against different targets. nih.govnih.govnih.gov These models are often developed using statistical methods like multiple linear regression (MLR) and support vector machines (SVM). nih.govnih.govnih.gov
For example, QSAR models have been successfully built for diaryl urea derivatives as inhibitors of B-RAF kinase and vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. nih.govnih.govnih.gov These models, once validated, can be used to virtually screen large libraries of compounds and prioritize them for synthesis and biological testing, thereby accelerating the drug discovery process. eurekaselect.commdpi.com
A typical workflow for developing a QSAR model involves:
Data Set Preparation: A set of diaryl urea compounds with known biological activities is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.
Model Building: A statistical method is used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.govresearchgate.net
A key aspect of QSAR analysis is the identification of molecular descriptors that are significantly correlated with the biological activity of the compounds. youtube.com These descriptors provide insights into the structural features that are important for activity.
For diaryl ureas, studies have shown that the following types of descriptors are often correlated with their biological activity: nih.govnih.gov
Topological Descriptors: These describe the connectivity and branching of the molecule.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges and polarizability.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets.
Steric or Size-related Descriptors: These describe the size and shape of the molecule.
For instance, a QSAR study on diaryl urea derivatives as B-RAF inhibitors indicated that size, degree of branching, aromaticity, and polarizability were important factors affecting their inhibitory activity. nih.govnih.gov Another study on diaryl ureas as anti-malarial agents pointed to lipophilicity as a key driver for improved activity. nih.govmalariaworld.org
| Descriptor Type | Example Descriptor | Significance in Diaryl Urea Activity |
|---|---|---|
| Topological | Wiener Index, Zagreb Index | Reflects molecular branching and compactness, which can influence binding pocket fit. youtube.com |
| Electronic | Polarizability, Dipole Moment | Indicates the ease of distortion of the electron cloud and charge distribution, affecting intermolecular interactions. nih.govnih.gov |
| Hydrophobic | LogP | Represents the lipophilicity of the molecule, which is often correlated with cell permeability and binding to hydrophobic pockets. nih.govmalariaworld.org |
| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, which must be complementary to the binding site for optimal interaction. nih.govnih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. youtube.comyoutube.com It provides detailed information about the distribution of electrons and the energies of molecular orbitals. nih.govnih.govnih.gov
DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule. nih.govnih.gov
Calculate Electronic Properties: Compute properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. nih.govnih.govnih.gov
Analyze Chemical Reactivity: The energies of the HOMO and LUMO can provide insights into the chemical reactivity and stability of the molecule. nih.gov The MEP map can identify the regions of the molecule that are most likely to be involved in electrostatic interactions. nih.govnih.gov
HOMO-LUMO Energy Calculations
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that help in understanding the electronic properties and reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comyoutube.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity, while a smaller gap indicates a greater propensity for chemical reactions. irjweb.comresearchgate.net
For diaryl urea derivatives, density functional theory (DFT) calculations are commonly employed to determine the energies of the HOMO and LUMO. tandfonline.comresearchgate.net These calculations provide insights into the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. The distribution of these frontier orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack.
In the context of drug design, the HOMO-LUMO gap can be correlated with the biological activity of a compound. nih.gov For instance, a study on a series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives found that the compound with the largest HOMO-LUMO gap (5.31 eV) was the most stable and least reactive, while the one with the smallest gap (4.57 eV) was the most reactive. researchgate.net The specific HOMO and LUMO energy values for this compound would require specific DFT calculations, but the general principles of diaryl urea structures apply.
Below is a table illustrating typical HOMO-LUMO energy values and the energy gap for a related diaryl urea derivative, which helps to contextualize the expected range for such compounds.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2967 |
| LUMO | -1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
This table presents example data for a triazine derivative to illustrate the concept of HOMO-LUMO energy calculations. irjweb.com
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov It provides a color-coded map where different colors represent varying electrostatic potential values on the electron density surface. researchgate.netresearchgate.net Typically, red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential regions. researchgate.netnih.gov
For diaryl urea compounds, the MEP map highlights the key functional groups involved in molecular interactions. The urea moiety, with its hydrogen bond donor (NH groups) and acceptor (carbonyl oxygen) capabilities, is a prominent feature. nih.gov The oxygen atom of the carbonyl group typically shows a region of high negative potential (red), making it a prime site for hydrogen bonding interactions. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the NH groups exhibit positive potential (blue), indicating their role as hydrogen bond donors. nih.gov
The aromatic rings also contribute to the electrostatic potential, with the specific distribution influenced by the nature and position of substituents. In the case of this compound, the electron-withdrawing chlorine and fluorine atoms would influence the charge distribution on their respective phenyl rings. This detailed charge mapping is crucial for understanding how the molecule interacts with biological targets, such as protein binding pockets. nih.gov
| Color | Potential | Interpretation |
| Red | Negative | Electron-rich, site for electrophilic attack |
| Blue | Positive | Electron-poor, site for nucleophilic attack |
| Green | Neutral | Region of neutral potential |
This table provides a general guide to interpreting MEP maps. researchgate.netresearchgate.netnih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational changes, flexibility, and interactions of molecules, which are critical for understanding their biological function.
The biological activity of a molecule is often dependent on its three-dimensional conformation. Diaryl urea compounds possess a degree of conformational flexibility due to the rotatable bonds within their structure, particularly around the urea linkage and the bonds connecting the urea to the phenyl rings. Conformational analysis aims to identify the stable, low-energy conformations of the molecule.
Studies on symmetric 1,3-dialkyl ureas have shown that different conformers can have small energy differences, indicating that multiple conformations may exist in equilibrium. researchgate.net For diaryl ureas, the planarity of the urea group and the relative orientation of the two phenyl rings are key conformational parameters. The introduction of substituents, such as the chlorine and fluorine atoms in this compound, can influence the preferred conformation due to steric and electronic effects.
MD simulations can be used to explore the conformational landscape of a diaryl urea, revealing the range of accessible conformations and the transitions between them. This information is vital for understanding how the molecule might adapt its shape to fit into a protein binding site. The flexibility of the molecule, or lack thereof, can impact its binding affinity and selectivity. For instance, the introduction of long methylene (B1212753) chains in urea-formaldehyde resins has been shown to increase their flexibility. researchgate.net
In Silico ADME Prediction and Pharmacokinetic Profiling (Non-Clinical)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov These computational models help to identify potential liabilities and guide the optimization of lead compounds.
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes are commonly used to assess this property. nih.gov Computational models can predict the metabolic stability of a compound by identifying potential sites of metabolism. For diaryl ureas, metabolism can occur at various positions, including hydroxylation of the aromatic rings and N-dealkylation.
Studies on various diaryl ureas have shown that their metabolic stability can be influenced by factors such as lipophilicity, although a clear correlation is not always observed. nih.gov For example, a study on a tyrosine kinase inhibitor demonstrated that replacing a phenylamino (B1219803) substituent with a penta-deuterophenyl analog significantly improved its metabolic stability in rat liver microsomes. mdpi.com In silico prediction of metabolic stability for this compound would involve identifying the atoms most susceptible to enzymatic attack by cytochrome P450 enzymes.
| Compound | Initial Concentration (%) | Concentration after 60 min (%) |
| IQS016 | 100 | < 50 |
| IQS016-d5 | 100 | ~85-90 |
This table shows the comparative metabolic stability of a tyrosine kinase inhibitor and its deuterated analog in rat liver microsomes, illustrating how structural modifications can impact this property. mdpi.com
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). The MDCK-MDR1 cell line, which is a Madin-Darby canine kidney cell line transfected with the human MDR1 gene, is a widely used in vitro model to predict brain penetration. creative-bioarray.comnih.govbioduro.com The MDR1 gene encodes for P-glycoprotein (P-gp), a major efflux transporter at the BBB that actively pumps many foreign substances out of the brain. creative-bioarray.comevotec.com
By measuring the bidirectional transport of a compound across a monolayer of MDCK-MDR1 cells, an efflux ratio can be determined. A high efflux ratio suggests that the compound is a substrate for P-gp and is likely to have poor brain penetration. evotec.com In silico models can predict whether a compound is likely to be a P-gp substrate based on its physicochemical properties, such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. These predictions, combined with experimental data from models like the MDCK-MDR1 assay, provide a comprehensive assessment of a compound's potential for CNS activity.
| Assay Component | Description |
| Cell Line | MDCK cells transfected with the human MDR1 gene (MDCK-MDR1). creative-bioarray.comevotec.com |
| Measurement | Bidirectional transport (apical to basolateral and basolateral to apical). evotec.com |
| Key Parameter | Efflux ratio, which indicates P-gp substrate activity. evotec.com |
| Interpretation | High efflux ratio suggests poor brain penetration. evotec.com |
This table outlines the key components of the MDCK-MDR1 assay used for predicting brain penetration.
Q & A
How can researchers optimize the multi-step synthesis of 1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea to improve yield and purity?
Methodological Answer:
Optimization requires a combination of reaction condition adjustments and advanced purification techniques. Key steps include:
- Stepwise Intermediate Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and identify side products, ensuring intermediates like the pyrrolidinone derivative (from ) are properly formed .
- Solvent and Temperature Control : Employ polar aprotic solvents (e.g., THF) under inert atmospheres to minimize hydrolysis of reactive intermediates. Temperature gradients can suppress side reactions during urea bond formation .
- Purification : Combine recrystallization (for bulk impurities) with column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the final product. Industrial-scale methods, such as continuous flow reactors, can enhance reproducibility .
What strategies are effective in resolving contradictory biological activity data across different assay systems?
Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Standardized Assay Conditions : Normalize parameters like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent controls (DMSO concentration ≤0.1%) to reduce variability .
- Orthogonal Validation : Confirm enzyme inhibition (e.g., kinase assays) with cellular viability assays (MTT/XTT) and in silico docking studies to distinguish target-specific effects from off-target interactions .
- Statistical Robustness : Apply factorial design of experiments (DoE) to identify critical factors influencing activity discrepancies, as outlined in .
Which computational approaches predict the reactivity of this compound in substitution or oxidation reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack (e.g., chlorophenyl group) or oxidation (e.g., urea carbonyl) .
- Reaction Path Sampling : Use quantum chemical reaction path search methods (e.g., IRC calculations) to model transition states for substitution reactions, as demonstrated in .
- Machine Learning (ML) : Train models on existing urea derivative reaction databases to forecast regioselectivity under varying conditions (e.g., solvent polarity, nucleophile strength) .
How should researchers design experiments to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace 3-fluorophenyl with 4-fluorophenyl or trifluoromethyl groups) and compare bioactivity profiles .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features (e.g., Hammett σ values, molar refractivity) with activity data .
- Fragment Deconstruction : Test isolated pharmacophores (e.g., chlorophenylurea moiety) to identify critical binding elements .
What purification techniques are optimal for isolating this compound from complex mixtures?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to remove unreacted aniline derivatives. Monitor purity via melting point analysis and HPLC .
- Flash Chromatography : Employ gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate urea derivatives from byproducts like bis-urea adducts .
- Mass-Directed Purification : For trace impurities, use preparative HPLC with UV/Vis and MS detection to isolate the target compound .
What in vitro assays are critical for evaluating enzyme inhibition potential?
Methodological Answer:
- Kinase Profiling : Use ADP-Glo™ assays to measure inhibition of kinases like EGFR or VEGFR2, comparing IC₅₀ values across isoforms .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring thermal stabilization of the enzyme upon compound binding .
- Counter-Screening : Test against cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability and off-target effects .
How can stability under varying pH and temperature conditions be assessed?
Methodological Answer:
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via UPLC-MS to identify labile sites (e.g., urea bond hydrolysis) .
- Kinetic Stability Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (e.g., 40°C/75% RH) .
What analytical methods characterize substituent electronic effects on the urea core?
Methodological Answer:
- NMR Spectroscopy : ¹³C NMR chemical shifts of the urea carbonyl (δ ~155–160 ppm) reflect electron-withdrawing/donating effects of substituents .
- X-ray Crystallography : Resolve bond angles and lengths to quantify steric strain from ortho-chloro and meta-fluoro groups .
- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., hydrolysis) to quantify electronic contributions .
What models study metabolic pathways of this compound?
Methodological Answer:
- Hepatocyte Incubations : Use primary human hepatocytes or HepG2 cells with LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- CYP450 Inhibition Assays : Screen against recombinant CYP isoforms (e.g., 2D6, 3A4) to predict drug-drug interaction risks .
How do steric/electronic factors influence regioselectivity in substitution reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
